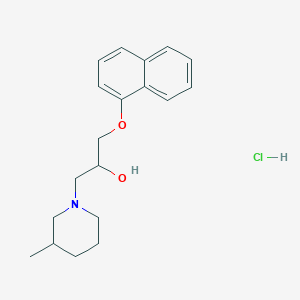

1-(3-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride

CAS No.: 1203034-47-2

Cat. No.: VC5429462

Molecular Formula: C19H26ClNO2

Molecular Weight: 335.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203034-47-2 |

|---|---|

| Molecular Formula | C19H26ClNO2 |

| Molecular Weight | 335.87 |

| IUPAC Name | 1-(3-methylpiperidin-1-yl)-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |

| Standard InChI | InChI=1S/C19H25NO2.ClH/c1-15-6-5-11-20(12-15)13-17(21)14-22-19-10-4-8-16-7-2-3-9-18(16)19;/h2-4,7-10,15,17,21H,5-6,11-14H2,1H3;1H |

| Standard InChI Key | MOISPBWUCUQGIO-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl |

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

1-(3-Methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride is defined by the molecular formula C₁₉H₂₆ClNO₂ and a molecular weight of 335.87 g/mol. The IUPAC name reflects its substitution pattern: a 3-methylpiperidine group attached to the first carbon of a propan-2-ol backbone, with the third carbon linked to a naphthalen-1-yloxy group. The hydrochloride salt enhances solubility and stability, a common modification in pharmaceutical candidates .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₆ClNO₂ | |

| Molecular Weight | 335.87 g/mol | |

| CAS Number | 1215818-34-0 | |

| IUPAC Name | 1-(3-methylpiperidin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride | |

| SMILES | CC1CCCN(C1)CC(COC2=CC=CC3=CC=CC=C32)O.Cl | |

| InChIKey | COTOBEUXXPHGHZ-UHFFFAOYSA-N |

The naphthalene moiety contributes aromaticity and hydrophobicity, while the piperidine ring introduces basicity, enabling interactions with biological targets such as neurotransmitter receptors .

Spectroscopic and Physical Properties

Though experimental data for this specific compound are sparse, analogs like 1-chloro-3-(naphthalen-1-yloxy)propan-2-ol exhibit a boiling point of 413.1°C and a density of 1.246 g/cm³ . The hydrochloride salt likely improves aqueous solubility compared to the free base, a critical factor in drug formulation .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step reactions:

-

Piperidine Functionalization: Methylation of piperidine at the 3-position using formaldehyde and sodium cyanoborohydride under acidic conditions .

-

Etherification: Coupling the piperidine derivative with epichlorohydrin, followed by nucleophilic substitution with naphthalen-1-ol .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Example Reaction Conditions:

-

Reductive Amination: A mixture of 3-methylpiperidine and epichlorohydrin in acetonitrile, catalyzed by sodium cyanoborohydride at 50°C for 4 hours, achieves yields >90% .

-

Purification: Chromatography on silica gel with methanol/dichloromethane eluents ensures high purity .

Analytical Validation

Quality control employs:

-

HPLC: To confirm purity (>95%).

-

NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 1.12–1.89 (piperidine protons), δ 3.41–3.45 (propanol backbone), and δ 7.45–8.20 (naphthalene aromatics) .

| Compound | Target | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Dexpropranolol hydrochloride | β-adrenergic | 15 nM | |

| 1-Chloro-3-(naphthalen-1-yloxy)propan-2-ol | ROS scavenging | 12 µM | |

| 3-Methylpiperidine derivatives | Serotonin 5-HT₂A | 8 µM |

Applications in Materials Science

The naphthalene group’s fluorescence properties suggest utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume